

# 4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylhistamine hydrochloride**, a potent and selective agonist for the histamine H4 receptor. This document consolidates key information on its chemical properties, biological activity, and relevant experimental methodologies to support its application in research and drug development.

## **Core Molecular and Physicochemical Properties**

**4-Methylhistamine hydrochloride** is the dihydrochloride salt of 4-methylhistamine. Its fundamental properties are summarized below.

pperty	Value	Citations
ecular Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub> · 2HCl	[1]
ecular Weight	198.1 g/mol	[1]
mal Name	4-methyl-1H-imidazole-5- ethanamine, dihydrochloride	[1]
S Number	36376-47-3	[1]
pearance	Solid	[2]
ubility	DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml	[1]
	DMSO: 20 mg/ml, Ethanol: 1	[1]



## **Biological Activity and Receptor Selectivity**

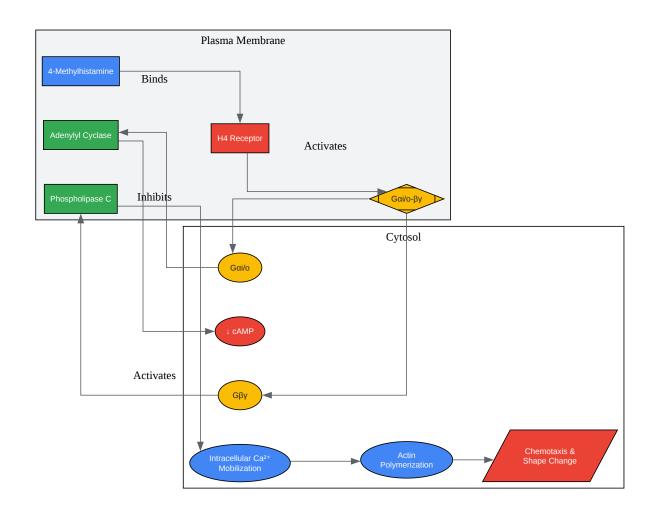
4-Methylhistamine is distinguished by its high affinity and selectivity as an agonist for the histamine H4 receptor (H4R), a Gαi/o-protein-coupled receptor.[3][4] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses.[3]

Parameter	Species/Cell Line	Value	Citations
H4R Agonist Affinity (Ki)	Human	7 nM	
H4R Agonist Affinity (Ki)	Human	50 nM	[2]
H4R Agonist Efficacy (pEC50)	Human	7.4	[2]
H4R Agonist Efficacy (EC50)	SK-N-MC cells (human H4R transfected)	39.8 nM (inhibition of forskolin-induced CRE-β-galactosidase activity)	[1]
Eosinophil Shape Change (EC50)	Human	0.36 μΜ	[1]
Mast Cell Migration (EC50)	Murine bone marrow	12 μΜ	[1]
Selectivity	> 100-fold for H4R over other human histamine receptors	[2]	

## Signaling Pathways and Experimental Workflows

Activation of the H4 receptor by 4-methylhistamine initiates a cascade of intracellular events. The receptor couples to Gαi/o proteins, leading to the inhibition of adenylate cyclase and downstream signaling through the βγ subunit.[4] This can result in the activation of phospholipase C (PLC), leading to intracellular calcium mobilization and actin polymerization, which are crucial for cellular processes like chemotaxis and shape change.[4]



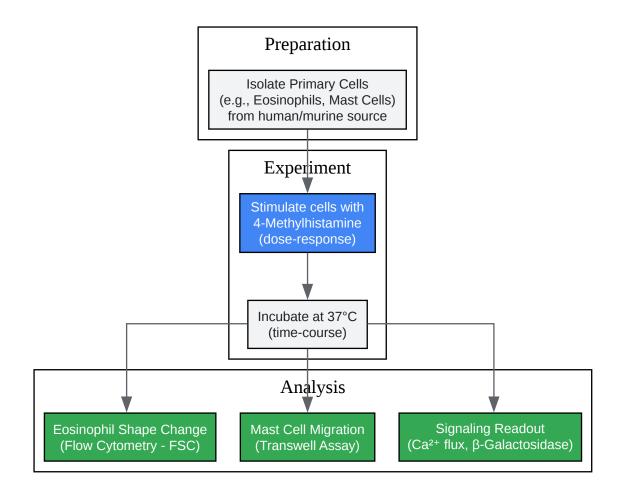


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H4 Receptor Signaling Cascade



A common experimental workflow to assess the functional consequences of H4 receptor activation by 4-methylhistamine involves isolating primary immune cells, stimulating them with the agonist, and measuring specific cellular responses.



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**Functional Assay Workflow** 

# **Experimental Protocols Synthesis of 4-Methylhistamine Hydrochloride**

The synthesis of **4-methylhistamine hydrochloride** can be conceptually adapted from the synthesis of histamine dihydrochloride, which involves the decarboxylation of its amino acid precursor.[5]

• Decarboxylation: L-4-methylhistidine is heated to reflux in a high-boiling point solvent such as cyclohexanol, with a catalyst like acetophenone, under a nitrogen atmosphere. This



reaction removes the carboxyl group to yield 4-methylhistamine free base.[5]

- Purification of Free Base: The reaction mixture is cooled, and the 4-methylhistamine free base is precipitated, filtered, and washed.
- Salt Formation: The purified free base is then dissolved in an appropriate solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the dihydrochloride salt.
- Final Purification: The crude **4-Methylhistamine hydrochloride** is collected by filtration and can be further purified by recrystallization to achieve the desired purity for experimental use.

#### **Eosinophil Shape Change Assay**

This assay quantifies the morphological changes in eosinophils upon H4 receptor activation.[6]

- Cell Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.
- Cell Suspension: Resuspend the purified eosinophils in a suitable buffer (e.g., PBS with Ca<sup>2+</sup>, Mg<sup>2+</sup>, glucose, and BSA) at a concentration of approximately 2x10<sup>6</sup> cells/mL.[8]
- Incubation and Stimulation: Incubate the cell suspension at 37°C for 30 minutes with gentle shaking. Add varying concentrations of 4-methylhistamine (e.g., 0.001 to 10 μM) and incubate for an additional 5-10 minutes.[6][8]
- Fixation: Stop the reaction by adding ice-cold 4% paraformaldehyde.
- Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.

#### **Mast Cell Migration (Chemotaxis) Assay**

This assay measures the directed movement of mast cells in response to 4-methylhistamine.

 Cell Culture: Culture murine bone marrow-derived mast cells (BMMCs) for 4-6 weeks in RPMI medium supplemented with recombinant murine IL-3.[9]



- Assay Setup: Use a multi-well plate with transwell inserts (e.g., 5 μm pore size). Add culture medium containing various concentrations of 4-methylhistamine (e.g., 1 to 50 μM) to the lower chamber.
- Cell Seeding: Resuspend BMMCs in fresh medium and add them to the upper chamber of the transwell inserts (e.g., 30,000-50,000 cells/well).[9]
- Incubation: Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 3-4 hours to allow for cell migration.
- Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or a fluorescent DNA-binding dye (e.g., CyQuant) and a plate reader.

### **CRE-β-Galactosidase Reporter Assay**

This assay is used to measure the inhibition of adenylyl cyclase activity following Gαi/o-protein activation in a recombinant cell line.

- Cell Culture: Use a cell line (e.g., SK-N-MC) stably co-transfected with the human H4 receptor and a cAMP response element (CRE) driving the expression of the β-galactosidase reporter gene.
- Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
- Stimulation: Pre-incubate the cells with various concentrations of 4-methylhistamine for 15-30 minutes. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce CRE-mediated gene expression.
- Incubation: Incubate the cells for an additional 4-6 hours at 37°C.
- Lysis and Assay: Lyse the cells and measure β-galactosidase activity using a colorimetric or fluorometric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside [ONPG] or 4methylumbelliferyl-β-D-galactopyranoside [MUG]).[10][11] The activity is inversely proportional to the Gαi/o-protein activation by 4-methylhistamine.

## In Vivo Applications



4-Methylhistamine has been utilized in various animal models to probe the function of the H4 receptor in disease. For instance, in murine models of allergic asthma, intratracheal administration of 4-methylhistamine has been shown to reduce airway resistance and inflammation.[1] A general protocol involves sensitizing mice to an allergen (e.g., ovalbumin or house dust mite extract) followed by an airway challenge with the same allergen to induce an asthmatic phenotype.[12][13] 4-Methylhistamine can then be administered prior to or during the challenge phase to assess its impact on airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine profiles.[12][14]

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